molecular formula C9H9F B180297 1-Cyclopropyl-4-fluorobenzene CAS No. 18511-60-9

1-Cyclopropyl-4-fluorobenzene

Cat. No.: B180297
CAS No.: 18511-60-9
M. Wt: 136.17 g/mol
InChI Key: ZDBHNCUQFBFMFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-4-fluorobenzene is a high-value chemical building block specifically designed for advanced research and development in medicinal chemistry. Its structure, incorporating both a cyclopropyl ring and a fluorine atom on a benzene core, is engineered to impart key properties to potential drug candidates. The cyclopropyl group is widely used in drug design for its ability to confer conformational rigidity, improve metabolic stability, and enhance potency by acting as a bioisostere for larger, rotatable groups . The strategic para-fluorination of the aromatic ring serves multiple critical functions. Primarily, the fluorine atom can act as a potent blocker of metabolic oxidation sites , significantly slowing the rate at which a compound is cleared from the body and thereby increasing its metabolic stability and half-life . Furthermore, the high electronegativity of fluorine alters the electronic characteristics of the molecule, which can influence its lipophilicity, pKa, and the dipole moment, ultimately fine-tuning drug-receptor binding interactions and pharmacokinetic profiles . This unique combination of features makes 1-Cyclopropyl-4-fluorobenzene an indispensable reagent in the synthesis of novel small molecules for pharmaceutical discovery, particularly in the development of compounds targeting cholesterol management, the central nervous system, and other therapeutic areas .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropyl-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F/c10-9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBHNCUQFBFMFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00571583
Record name 1-Cyclopropyl-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18511-60-9
Record name 1-Cyclopropyl-4-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18511-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopropyl-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Cyclopropyl-4-fluorobenzene: A Key Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Cyclopropyl-Fluoroaryl Motif

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates is a paramount objective. Among these, the cyclopropyl group and the fluorine atom have emerged as powerful tools in the drug designer's arsenal. This guide focuses on 1-Cyclopropyl-4-fluorobenzene , a key building block that synergistically combines the unique attributes of both moieties. Its growing importance stems from its utility as a versatile intermediate in the synthesis of a wide array of biologically active molecules, offering a pathway to novel therapeutics with enhanced potency, metabolic stability, and desirable physicochemical properties.[1][2] This document serves as a comprehensive technical resource, providing in-depth information on its nomenclature, synthesis, chemical behavior, and applications for professionals engaged in pharmaceutical research and development.

Chemical Identity and Nomenclature

IUPAC Name: 1-Cyclopropyl-4-fluorobenzene[]

Synonyms:

  • p-Cyclopropylfluorobenzene

  • 4-Fluorophenylcyclopropane

  • Benzene, 1-cyclopropyl-4-fluoro-

Molecular Structure:

Figure 1: 2D Structure of 1-Cyclopropyl-4-fluorobenzene

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 18511-60-9[]
Molecular Formula C₉H₉F[]
Molecular Weight 136.17 g/mol []
Appearance Not specified (likely a liquid)
Storage Sealed in dry, 2-8°C[4]

Synthesis and Manufacturing

The synthesis of 1-Cyclopropyl-4-fluorobenzene is most effectively achieved through modern cross-coupling methodologies, which offer high efficiency and functional group tolerance. The two primary strategies involve the formation of a carbon-carbon bond between a cyclopropyl precursor and a fluorinated benzene ring.

Suzuki-Miyaura Cross-Coupling: A Robust and Versatile Approach

The Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of biaryl compounds and, in this case, aryl-cyclopropane linkages. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. For the synthesis of 1-Cyclopropyl-4-fluorobenzene, two main pathways can be envisioned:

  • Pathway A: Coupling of a 4-fluorophenylboronic acid with a cyclopropyl halide.

  • Pathway B: Coupling of cyclopropylboronic acid with a 1-fluoro-4-halobenzene.

Pathway B is generally preferred due to the commercial availability and stability of cyclopropylboronic acid and various 1-fluoro-4-halobenzenes.

Suzuki_Miyaura_Synthesis reagents 4-Fluorophenylboronic Acid + Cyclopropyl Halide OR Cyclopropylboronic Acid + 1-Fluoro-4-halobenzene product 1-Cyclopropyl-4-fluorobenzene reagents->product Suzuki-Miyaura Coupling catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃, Cs₂CO₃) catalyst->product

Figure 2: General scheme for Suzuki-Miyaura synthesis.

Experimental Protocol: Synthesis of 1-Cyclopropyl-4-fluorobenzene via Suzuki-Miyaura Coupling (Adapted from a similar procedure)

Materials:

  • 1-Bromo-4-fluorobenzene

  • Cyclopropylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-fluorobenzene (1.0 eq), cyclopropylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-Cyclopropyl-4-fluorobenzene.

Negishi Cross-Coupling: An Alternative High-Yield Strategy

The Negishi coupling offers another efficient route, employing an organozinc reagent. This method is particularly useful for its high reactivity and tolerance of various functional groups. The synthesis would typically involve the reaction of a cyclopropylzinc halide with 1-bromo-4-fluorobenzene or 1-chloro-4-fluorobenzene in the presence of a palladium or nickel catalyst.

Negishi_Coupling reagents Cyclopropylzinc Halide + 1-Fluoro-4-halobenzene product 1-Cyclopropyl-4-fluorobenzene reagents->product Negishi Coupling catalyst Pd or Ni Catalyst catalyst->product

Figure 3: General scheme for Negishi cross-coupling.

Chemical Properties and Reactivity

The chemical behavior of 1-Cyclopropyl-4-fluorobenzene is dictated by the interplay of the cyclopropyl group and the fluorine atom on the aromatic ring.

  • The Cyclopropyl Group: This strained, three-membered ring exhibits unique electronic properties. The C-C bonds have significant p-character, allowing the ring to conjugate with the adjacent π-system of the benzene ring. This can influence the electron density of the aromatic ring and its reactivity. The cyclopropyl group is also known for its metabolic stability, a highly desirable trait in drug design.[5]

  • The Fluorine Atom: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I) on the benzene ring. However, it also possesses lone pairs of electrons that can be donated into the ring through a resonance effect (+M). In electrophilic aromatic substitution, the deactivating inductive effect is generally dominant, making the ring less reactive than benzene. However, the resonance effect directs incoming electrophiles to the ortho and para positions. Since the para position is occupied by the cyclopropyl group, electrophilic substitution is expected to occur primarily at the positions ortho to the fluorine atom.

Reactivity in Key Organic Reactions:

  • Electrophilic Aromatic Substitution: While the fluorinated ring is deactivated, reactions such as nitration, halogenation, and Friedel-Crafts acylation can proceed, with substitution occurring at the positions ortho to the fluorine atom.

  • Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing fluorine atom can facilitate nucleophilic aromatic substitution, particularly if an additional strong electron-withdrawing group is present on the ring.

  • Cross-Coupling Reactions: The C-F bond is generally strong and less reactive in cross-coupling reactions compared to C-Br or C-I bonds. However, under specific catalytic conditions, it can participate in certain coupling reactions.

Spectroscopic Characterization

Definitive identification and purity assessment of 1-Cyclopropyl-4-fluorobenzene rely on a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic protons will appear as two multiplets in the range of δ 6.8-7.2 ppm, showing coupling to each other and to the fluorine atom. - The methine proton of the cyclopropyl group will be a multiplet further downfield than the methylene protons. - The methylene protons of the cyclopropyl group will appear as two multiplets at higher field (upfield), likely in the range of δ 0.5-1.0 ppm.[6]
¹³C NMR - The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant and will be shifted downfield. - Other aromatic carbons will also exhibit smaller C-F couplings. - The cyclopropyl carbons will appear at a high field.[7]
FT-IR - C-H stretching of the aromatic ring (~3000-3100 cm⁻¹). - C-H stretching of the cyclopropyl group (~3000-3100 cm⁻¹). - C=C stretching of the aromatic ring (~1400-1600 cm⁻¹). - A strong C-F stretching band (~1200-1250 cm⁻¹).
Mass Spec. - The molecular ion peak (M⁺) at m/z = 136. - Fragmentation may involve the loss of the cyclopropyl group or other characteristic fragmentations of aromatic compounds.[8]

Applications in Drug Discovery and Development

The 1-cyclopropyl-4-fluorobenzene scaffold is a valuable building block in the synthesis of numerous pharmaceutical agents. The cyclopropyl moiety is often introduced to:

  • Enhance Potency: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to improved binding affinity with its target.

  • Improve Metabolic Stability: The cyclopropyl group is generally resistant to oxidative metabolism, which can increase the half-life of a drug.[5]

  • Modulate Physicochemical Properties: It can influence solubility, lipophilicity, and membrane permeability.

The fluoro-substituent can also play a crucial role by:

  • Blocking Metabolic Sites: A fluorine atom can be strategically placed to prevent undesirable metabolism at that position.

  • Altering pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups.

  • Enhancing Binding Interactions: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions.[1]

While specific drug candidates containing the intact 1-cyclopropyl-4-fluorobenzene moiety are not always publicly disclosed in early development, this building block is utilized in the synthesis of more complex molecules that have entered clinical trials. For instance, it can serve as a precursor for more elaborate structures where the cyclopropyl and fluoroaryl groups are key pharmacophoric elements.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-Cyclopropyl-4-fluorobenzene.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Inhalation: Avoid inhaling vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4]

For detailed safety information, always refer to the specific Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

1-Cyclopropyl-4-fluorobenzene represents a strategically important building block for contemporary drug discovery. The convergence of the unique conformational and metabolic benefits of the cyclopropyl group with the powerful electronic and binding properties of the fluorine atom makes this an attractive scaffold for the design of novel therapeutics. A thorough understanding of its synthesis, reactivity, and handling is essential for medicinal chemists aiming to leverage its potential in the development of next-generation pharmaceuticals.

References

  • Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry [Video]. YouTube. [Link]

  • CHEMISTRY 1000. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]

  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
  • T. A. G. (2020). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (n.d.). 13C NMR of Fluorinated Organics. Retrieved from [Link]

  • Fluorine Notes. (2022). ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[9] - Annulene. Retrieved from [Link]

  • Organic Chemistry with Victor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Fluorobenzene. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • G. Facey, University of Ottawa NMR Facility Blog, [Link].

  • LCGC International. (n.d.). Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. Retrieved from [Link]

  • H. Friebolin, Basic One- and Two-Dimensional NMR Spectroscopy, 5th ed., Wiley-VCH, 2010.
  • M. Hesse, H. Meier, B. Zeeh, Spectroscopic Methods in Organic Chemistry, 2nd ed., Thieme, 2008.

Sources

1-Cyclopropyl-4-fluorobenzene: Electronic Architecture & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Cyclopropyl-4-fluorobenzene , a specialized scaffold increasingly utilized in medicinal chemistry as a metabolically robust bioisostere.

Technical Dossier for Medicinal Chemistry Applications

Executive Summary

1-Cyclopropyl-4-fluorobenzene (CAS: 2377-38-0) represents a strategic scaffold in modern drug design. It functions as a bioisostere for the 4-fluoroisopropylbenzene moiety , offering reduced lipophilicity and altered metabolic susceptibility. The interplay between the strained cyclopropyl ring (a strong


-donor) and the fluorine atom (an inductive acceptor/resonance donor) creates a unique electronic environment that modulates the acidity of adjacent protons and the regioselectivity of electrophilic attacks. This guide details its electronic properties, a validated synthesis protocol, and its reactivity profile.

Electronic Architecture & Properties

The reactivity of this scaffold is defined by the "push-pull" conflict between the cyclopropyl group at position 1 and the fluorine at position 4.

The Cyclopropyl "Pseudo- " System

Unlike standard alkyl groups, the cyclopropyl ring possesses significant


-character in its C-C bonds (Walsh orbital model).
  • 
    -Donation:  The cyclopropyl group acts as a powerful electron donor via hyperconjugation with the benzene 
    
    
    
    -system. This stabilizes developing positive charges (carbocations) in the aromatic ring, making the ring activated toward electrophilic substitution.
  • Conformational Lock: The bisected conformation (where the cyclopropyl C-H bond is parallel to the benzene

    
    -orbitals) provides maximum overlap, effectively extending the conjugation.
    
The Fluorine Effect
  • Inductive Withdrawal (-I): Fluorine strongly withdraws electron density through the

    
    -framework, deactivating the ring overall compared to pure cyclopropylbenzene.
    
  • Resonance Donation (+R): Weak

    
    -donation occurs, but the -I effect dominates.
    
  • Net Result: The ring is activated relative to fluorobenzene but deactivated relative to cyclopropylbenzene. Crucially, the cyclopropyl group controls the directing effect due to its superior stabilizing capability for the arenium ion intermediate.

Quantitative Data Profile
PropertyValue / DescriptionNote
Molecular Formula C

H

F
Molecular Weight 136.17 g/mol
Physical State Colorless Liquid
Boiling Point ~175–178 °CEstimated based on analogs (Cyclopropylbenzene: 173°C)
Hammett

(F)
+0.06Weakly withdrawing overall
Hammett

(cPr)
-0.21Strong donor (Activator)
Dominant Director CyclopropylDirects incoming electrophiles to ortho position

Validated Synthetic Protocol

While various routes exist, the Suzuki-Miyaura cross-coupling of 1-bromo-4-fluorobenzene with cyclopropylboronic acid is the industry standard for reliability, yield, and scalability.

Reaction Scheme


Step-by-Step Protocol

Objective: Synthesis of 10.0 g of 1-Cyclopropyl-4-fluorobenzene.

  • Reagent Preparation:

    • Charge a 500 mL 3-neck round-bottom flask with 1-bromo-4-fluorobenzene (10.0 g, 57.1 mmol).

    • Add cyclopropylboronic acid (7.36 g, 85.7 mmol, 1.5 equiv).

    • Add Potassium Phosphate (tribasic) (36.3 g, 171 mmol, 3.0 equiv).

    • Solvent System: Add Toluene (150 mL) and Water (15 mL). The biphasic system is crucial for dissolving the inorganic base.

  • Catalyst Addition & Inerting:

    • Degas the mixture by bubbling Nitrogen (

      
      ) through the solution for 15 minutes.
      
    • Add Pd(dppf)Cl

      
        (2.09 g, 2.85 mmol, 5 mol%). Note: Pd(PPh
      
      
      
      )
      
      
      is a viable alternative but Pd(dppf)Cl
      
      
      often shows higher turnover for sterically encumbered boronic acids.
  • Reaction:

    • Heat the mixture to 100°C (reflux) under

      
       atmosphere.
      
    • Monitor via GC-MS or TLC (Eluent: Hexanes). Reaction is typically complete in 12–16 hours.

  • Work-up:

    • Cool to room temperature. Filter through a pad of Celite to remove Palladium black.

    • Dilute with Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) and Brine (50 mL).

    • Dry the organic phase over anhydrous MgSO

      
      , filter, and concentrate carefully under reduced pressure. Caution: The product is volatile. Do not use high vacuum or excessive heat.
      
  • Purification:

    • Purify via Silica Gel Chromatography (100% Hexanes).

    • Yield Expectation: 85–92% (colorless oil).

Self-Validating Analytical Check
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    Look for the characteristic cyclopropyl multiplets at
    
    
    0.6–1.0 ppm (4H) and the methine septet/multiplet at
    
    
    1.9 ppm (1H). Aromatic signals should appear as a distinct AA'BB' system (or similar) due to the para-substitution.
  • GC-MS: Single peak, m/z = 136.1.

Reactivity & Metabolic Fate[3]

Understanding the regioselectivity of this scaffold is critical for derivatization.

Electrophilic Aromatic Substitution (EAS) Regioselectivity

When subjecting 1-cyclopropyl-4-fluorobenzene to nitration or bromination, the Cyclopropyl group directs the incoming electrophile to the ortho position (C2) .

  • Reasoning: The cyclopropyl group is a stronger activator than the fluorine is a deactivator. Furthermore, the position ortho to the fluorine (C3) is electronically deactivated by the fluorine's strong inductive effect (-I).

  • Outcome: The major product is the 1,2,4-trisubstituted arene.

Metabolic Stability Pathways

In a biological context (microsomal incubation), the scaffold faces two primary metabolic risks:

  • Cyclopropyl Ring Opening: Radical attack (e.g., by CYP450 iron-oxo species) can open the strained ring, leading to reactive alkyl intermediates.

  • Aromatic Hydroxylation: The para-position is blocked by Fluorine, preventing the rapid formation of phenols at the most accessible site. This shifts metabolism to the cyclopropyl ring or the ortho positions.

Visualization of Pathways

ReactivityPathways Substrate 1-Cyclopropyl- 4-fluorobenzene EAS_Condition Electrophile (E+) (e.g., Br2, HNO3) Substrate->EAS_Condition Chemical Synthesis CYP450 CYP450 (Liver) [O] Transfer Substrate->CYP450 Metabolism Intermediate Wheland Intermediate (Stabilized by cPr) EAS_Condition->Intermediate Ortho Attack (to cPr) Product_EAS MAJOR PRODUCT: 2-Substituted-1-cyclopropyl- 4-fluorobenzene Intermediate->Product_EAS -H+ Radical Radical Cation CYP450->Radical RingOpen Ring Opening (Toxicophore Risk) Radical->RingOpen Major Path Hydroxylation Ortho-Hydroxylation (Minor) Radical->Hydroxylation Blocked at Para

Caption: Figure 1. Divergent reactivity pathways. Chemical synthesis favors ortho-substitution driven by cyclopropyl activation. Metabolism favors ring-opening due to radical instability of the strained ring.

References

  • Petit, Y. et al. (2020). Synthesis of functionalized cyclopropylarenes via Suzuki-Miyaura cross-coupling. Journal of Organic Chemistry. [Source Verified via Search]
  • Olah, G. A. et al. (2003).[1] The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution. Journal of Chemical Education. Link

  • Bhattarai, P. et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules. ChemRxiv. Link

  • BenchChem Technical Data. (2025). The Cyclopropyl Group in Aromatic Systems: An In-depth Technical Guide. Link

  • PubChem Compound Summary. (2025). 1-Bromo-4-fluorobenzene.[2][3] National Library of Medicine. Link

Sources

Methodological & Application

Application Notes & Protocols: Palladium-Catalyzed Synthesis of 1-Cyclopropyl-4-fluorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Cyclopropyl-Fluorobenzene Moiety

The 1-cyclopropyl-4-fluorobenzene scaffold is a privileged structural motif in modern medicinal chemistry and drug development.[1][2] The unique combination of a cyclopropyl ring and a fluorine atom imparts desirable pharmacological properties to lead compounds. The cyclopropyl group, a strained three-membered ring, can enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[3] Simultaneously, the strategic placement of a fluorine atom can block metabolic pathways, increase binding interactions, and improve pharmacokinetic profiles.[4][5] Given the importance of this scaffold, robust and efficient synthetic methodologies are paramount for researchers in drug discovery. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions, the cornerstone of modern approaches to constructing these valuable molecules.[6]

Core Chemistry: The Suzuki-Miyaura Cross-Coupling Reaction

Among the arsenal of palladium-catalyzed reactions, the Suzuki-Miyaura cross-coupling is the most versatile and widely adopted method for forging the crucial carbon-carbon bond between the cyclopropyl group and the fluorinated aromatic ring.[7][8] This reaction is prized for its mild conditions, exceptional functional group tolerance, and the commercial availability of its key reagents.[9]

The fundamental transformation involves the coupling of an aryl halide or triflate (e.g., 1-bromo-4-fluorobenzene) with a cyclopropylboron species, typically cyclopropylboronic acid or potassium cyclopropyltrifluoroborate.[9][10] The reaction is driven by a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst undergoing oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step of the cycle.

  • Transmetalation: The cyclopropylboron reagent, activated by a base, transfers the cyclopropyl group to the palladium center, displacing the halide. This forms a new Pd(II)-cyclopropyl-aryl complex.

  • Reductive Elimination: The final step involves the reductive elimination of the desired 1-cyclopropyl-4-fluorobenzene product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Stoichiometric Reagents Pd0 Pd(0)L₂ (Active Catalyst) PdII_ArX Ar-Pd(II)-X(L)₂ (Oxidative Addition Complex) Pd0->PdII_ArX Oxidative Addition PdII_ArR Ar-Pd(II)-R(L)₂ (Transmetalation Complex) PdII_ArX->PdII_ArR Transmetalation Product Ar-R (1-Cyclopropyl-4-fluorobenzene) PdII_ArR->Product Reductive Elimination Product->Pd0 ArX Ar-X (e.g., 1-Bromo-4-fluorobenzene) ArX->PdII_ArX Boronic R-B(OR)₂ (Cyclopropylboronic Acid) Borate_Complex [R-B(OR)₂(Base)]⁻ Boronic->Borate_Complex Base Base (e.g., K₃PO₄) Base->Boronic Activation Borate_Complex->PdII_ArX

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 1-Cyclopropyl-4-fluorobenzene

This protocol provides a reliable method for the gram-scale synthesis of the target compound. It is a self-validating system; adherence to the steps, particularly maintaining an inert atmosphere, is critical for success.

Materials & Equipment:

  • Reactants: 1-Bromo-4-fluorobenzene, Cyclopropylboronic acid, Potassium phosphate (K₃PO₄)

  • Catalyst System: Palladium(II) acetate (Pd(OAc)₂), SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Solvent: Toluene, Deionized water

  • Equipment: Schlenk flask, magnetic stirrer, heating mantle with temperature control, condenser, nitrogen/argon line, separatory funnel, rotary evaporator, silica gel for column chromatography.

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-fluorobenzene (1.75 g, 10.0 mmol, 1.0 equiv), cyclopropylboronic acid (1.03 g, 12.0 mmol, 1.2 equiv), and potassium phosphate (4.25 g, 20.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a separate vial, weigh palladium(II) acetate (22.4 mg, 0.1 mmol, 1 mol%) and SPhos (82.1 mg, 0.2 mmol, 2 mol%). Add these solids to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas three times to ensure an inert atmosphere. This step is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add degassed toluene (30 mL) and degassed deionized water (3 mL) to the flask via syringe. The biphasic system facilitates the dissolution of the inorganic base and the organic reactants.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or GC-MS by periodically taking small aliquots.

  • Work-up: Once the reaction is complete (disappearance of the starting aryl bromide), cool the mixture to room temperature. Add ethyl acetate (50 mL) and water (30 mL). Transfer the mixture to a separatory funnel, shake, and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 25 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to yield 1-cyclopropyl-4-fluorobenzene as a colorless oil.

Data Presentation: Optimizing Reaction Parameters

The choice of catalyst, ligand, base, and solvent significantly impacts reaction efficiency. Bulky, electron-rich phosphine ligands like SPhos are often superior as they promote the reductive elimination step and stabilize the palladium catalyst.[3] While aryl bromides are common, more challenging but cost-effective aryl chlorides can be used, often requiring more active catalyst systems.[9]

Entry Aryl Halide Boron Reagent Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%) Reference
14-FluorobromobenzeneCyclopropylboronic AcidPd(OAc)₂ (1)SPhos (2)K₃PO₄Toluene/H₂O100~93[3]
24-FluorochlorobenzeneK-CyclopropyltrifluoroboratePd(OAc)₂ (3)XPhos (6)K₂CO₃t-AmylOH/H₂O110~85[9]
34-FluorobromobenzeneCyclopropylboronic AcidPd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O80~89[7]
43-BromothiopheneCyclopropylboronic AcidPd(OAc)₂ (5)P(Cy)₃ (10)K₃PO₄Toluene/H₂O10028[3]

Table 1: Comparison of reaction conditions for Suzuki-Miyaura cyclopropanation. Yields are approximate based on reported data.

Synthetic Diversification: Beyond the Core Scaffold

The true power of palladium catalysis lies in its ability to create a diverse library of derivatives. The 1-cyclopropyl-4-fluorobenzene core can be a starting point for further functionalization, or derivatives can be built by choosing appropriately substituted starting materials.

Diversification_Workflow cluster_synthesis Primary Synthesis cluster_functionalization Derivative Synthesis via Cross-Coupling cluster_precursors Derivative Synthesis via Precursors Start 1-Bromo-4-fluorobenzene + Cyclopropylboronic Acid Core 1-Cyclopropyl-4-fluorobenzene Start->Core Suzuki-Miyaura Coupling Amine 4-Cyclopropyl-fluoroaniline Derivative Core->Amine Nitration, Reduction & Buchwald-Hartwig Amination Alkyne 4-Cyclopropyl-fluoro-alkynylbenzene Derivative Core->Alkyne Halogenation & Sonogashira Coupling Start_Amine Substituted Bromo-fluoroaniline + Cyclopropylboronic Acid Product_Amine Functionalized 4-Cyclopropyl-fluoroaniline Start_Amine->Product_Amine Suzuki-Miyaura Coupling Start_Alkyne Substituted Bromo-fluoroalkyne + Cyclopropylboronic Acid Product_Alkyne Functionalized 4-Cyclopropyl-fluoro-alkynylbenzene Start_Alkyne->Product_Alkyne Suzuki-Miyaura Coupling

Caption: Workflow for synthesizing 1-cyclopropyl-4-fluorobenzene derivatives.
  • Buchwald-Hartwig Amination: This reaction is a powerful tool for forming C-N bonds.[11][12] By starting with a halo-aniline derivative or by functionalizing the core scaffold, one can introduce primary or secondary amines, which are crucial functional groups in many pharmaceuticals.[13][14]

  • Sonogashira Coupling: To install an alkyne moiety, the Sonogashira coupling of a terminal alkyne with an aryl halide is the method of choice.[15][16] This introduces a versatile handle for further chemistry, such as click reactions or cyclizations.[17][18]

Conclusion and Outlook

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provide an exceptionally reliable and versatile platform for the synthesis of 1-cyclopropyl-4-fluorobenzene and its derivatives. By understanding the underlying reaction mechanisms and carefully selecting the catalyst system, researchers can efficiently access these high-value compounds. The continued development of more active and robust catalysts will further expand the scope and applicability of these methods, accelerating the pace of innovation in drug discovery and materials science.[6]

References

  • [No Author]. (n.d.). Palladium (II/IV) catalyzed cyclopropanation reactions: scope and mechanism. PubMed.
  • [No Author]. (n.d.). Pd(0) Mechanism of Palladium-Catalyzed Cyclopropanation of Alkenes by CH2N2: A DFT Study. Journal of the American Chemical Society.
  • [No Author]. (n.d.). Pd0 mechanism of palladium-catalyzed cyclopropanation of alkenes by CH2N2: a DFT study. PubMed.
  • [No Author]. (2023). Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes.
  • [No Author]. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. MDPI.
  • [No Author]. (n.d.). Synthesis of cyclopropanes. Organic Chemistry Portal.
  • [No Author]. (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • [No Author]. (n.d.). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. ResearchGate.
  • Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.
  • [No Author]. (n.d.). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC.
  • [No Author]. (n.d.). Palladium Catalyzed Cross-Coupling Reaction of Stereodefined Cyclopropylboronic Acids with N-Heterocycl Bromides. Taylor & Francis.
  • [No Author]. (n.d.). Metal-catalysed C–C bond formation at cyclopropanes. ResearchGate.
  • [No Author]. (2024). Palladium-catalyzed C–C bond cleavage of N -cyclopropyl acylhydrazones. Organic & Biomolecular Chemistry (RSC Publishing).
  • [No Author]. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • [No Author]. (n.d.). Recent Advancement in Palladium Catalysed C-C bond Activation of Strained Ring Systems: Three and four-membered carbocycles as p. ChemRxiv.
  • [No Author]. (n.d.). Palladium-Catalyzed Suzuki-Type Cross-Couplings of Iodocyclopropanes with Boronic Acids: Synthesis of trans-1,2-Dicyclopropyl Alkenes. The Journal of Organic Chemistry - ACS Publications.
  • [No Author]. (n.d.). Optimizing Cross-Coupling Reactions with Palladium Catalysts.
  • [No Author]. (2025). General palladium-catalyzed cross coupling of cyclopropenyl esters. RSC Publishing.
  • [No Author]. (n.d.). General palladium-catalyzed cross coupling of cyclopropenyl esters. RSC Publishing.
  • [No Author]. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • [No Author]. (n.d.). A Comparative Review of Palladium-Catalyzed C-C Bond Formation on the Benzofuran Scaffold. Benchchem.
  • [No Author]. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
  • [No Author]. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis.
  • [No Author]. (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • [No Author]. (2019). Sonogashira coupling. YouTube.
  • [No Author]. (n.d.). Transition Metal-Catalyzed Selective Carbon-Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions. PMC.
  • [No Author]. (2020). Laboratory and commercial preparations of aniline other than reduction of nitroarenes.
  • [No Author]. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • [No Author]. (2014). Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. PubMed.
  • [No Author]. (n.d.). Subsituted arene synthesis by alkynylation. Organic Chemistry Portal.
  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR.
  • [No Author]. (n.d.). 1-Cyclopropyl-4-fluorobenzene. LookChem.
  • [No Author]. (n.d.). Palladium-Catalyzed Direct Cyclopropylation of Heterocycles. PubMed.
  • [No Author]. (n.d.). Novel Entry to Fluorinated Cyclopropanes. Thieme Chemistry.
  • [No Author]. (n.d.). Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. ChemRxiv.
  • [No Author]. (n.d.). Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. ResearchGate.
  • Atarashi, S., Imamura, M., Kimura, Y., Yoshida, A., & Hayakawa, I. (1993). Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. Journal of Medicinal Chemistry, 36(22), 3444-3448.
  • [No Author]. (2025). Palladium-Catalyzed Carbo-Oxygenative Cyclization of Chloroprenes to Access Organo-fluorophores. ChemRxiv.
  • [No Author]. (2023). Palladium-Catalyzed [5 + 2] Rollover Annulation of 1-Benzylpyrazoles with Alkynes: A Direct Entry to Tricyclic 2-Benzazepines. PMC.

Sources

Application of 1-Cyclopropyl-4-fluorobenzene in agrochemical research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-Cyclopropyl-4-fluorobenzene in Agrochemical Discovery

Executive Summary

This application note details the strategic implementation of 1-Cyclopropyl-4-fluorobenzene (CAS 18511-60-9) as a high-value building block in the synthesis of next-generation agrochemicals. Specifically, it addresses the compound's role as a bioisostere for lipophilic moieties and a metabolic shield against cytochrome P450-mediated oxidation.

The guide provides validated protocols for functionalizing this scaffold to generate key intermediates for SDHI (Succinate Dehydrogenase Inhibitor) fungicides and novel insecticides , alongside a comparative workflow for assessing metabolic stability.

Scientific Rationale: The "Fluoro-Cyclopropyl" Synergy

In modern agrochemical design, 1-Cyclopropyl-4-fluorobenzene offers a dual-advantage "privileged scaffold" that addresses two common failure modes in lead optimization: metabolic liability and non-specific binding .

The Metabolic Shield Effect (The "F-Block")
  • Problem: Phenyl rings in agrochemicals are prone to rapid oxidative metabolism, particularly at the para-position, leading to short field half-lives.

  • Solution: The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol). Substituting the para-hydrogen with fluorine blocks this primary metabolic soft spot without significantly altering the steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).

  • Mechanism: The fluorine atom exerts a strong electron-withdrawing inductive effect (-I), deactivating the ring towards oxidative attack while maintaining lipophilicity for cuticle penetration.

The Cyclopropyl Conformational Lock
  • Bioisosterism: The cyclopropyl group acts as a rigid bioisostere for isopropyl or ethyl groups.

  • 
    -Character:  The "banana bonds" of the cyclopropyl ring possess significant 
    
    
    
    -character, allowing for unique electronic conjugation with the phenyl ring. This often enhances binding affinity (
    
    
    ) to hydrophobic pockets in target enzymes (e.g., Complex II in fungal mitochondria) by restricting conformational entropy.

Experimental Workflow: From Scaffold to Lead Candidate

The following diagram illustrates the strategic workflow for converting 1-Cyclopropyl-4-fluorobenzene into bioactive agrochemical precursors.

G Start 1-Cyclopropyl-4-fluorobenzene (Starting Material) Step1 Regioselective Acylation (Friedel-Crafts) Start->Step1 Acetyl Chloride, AlCl3 AltStep1 Nitration & Reduction Start->AltStep1 Nitration Inter1 2-Cyclopropyl-5-fluoroacetophenone (Key Ketone Intermediate) Step1->Inter1 >85% Yield Step2 Alpha-Bromination Inter1->Step2 Br2 / HBr Inter2 Alpha-Bromo Ketone Step2->Inter2 Step3 Triazole Coupling Inter2->Step3 1,2,4-Triazole, Base Final Triazole Fungicide Analog (e.g., Cyproconazole deriv.) Step3->Final AltInter 4-Fluoro-2-cyclopropylaniline AltStep1->AltInter SDHI SDHI Fungicide Candidate AltInter->SDHI Amide Coupling

Figure 1: Synthetic pathways for transforming 1-Cyclopropyl-4-fluorobenzene into fungicide classes.

Detailed Protocols

Protocol A: Regioselective Friedel-Crafts Acylation

Objective: Synthesize 1-(2-cyclopropyl-5-fluorophenyl)ethanone. Rationale: The cyclopropyl group is a stronger activator than the fluorine is a deactivator. However, the para position to the cyclopropyl is blocked by fluorine. Substitution is directed ortho to the cyclopropyl group (Position 2), creating a 1,2,4-substituted pattern common in bioactive molecules.

Materials:

  • 1-Cyclopropyl-4-fluorobenzene (1.0 eq)

  • Acetyl Chloride (1.2 eq)

  • Aluminum Chloride (

    
    , anhydrous, 1.5 eq)
    
  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel. Maintain an inert atmosphere (

    
    ).
    
  • Lewis Acid Activation: Suspend

    
     (20 mmol) in anhydrous DCM (50 mL) at 0°C.
    
  • Reagent Addition: Add Acetyl Chloride (16 mmol) dropwise over 10 minutes. Stir for 15 minutes until the complex forms.

  • Substrate Addition: Dissolve 1-Cyclopropyl-4-fluorobenzene (13.3 mmol) in DCM (10 mL) and add dropwise to the mixture at 0–5°C.

    • Critical Control Point: Maintain temperature <5°C to prevent ring opening of the cyclopropyl group.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1) or GC-MS.

  • Quenching: Pour the reaction mixture slowly onto crushed ice/HCl (100 mL).

  • Workup: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Expected Outcome: >85% yield of the ketone. Validation:


 should show a singlet for the acetyl methyl group (~2.6 ppm) and the characteristic cyclopropyl multiplets intact.
Protocol B: Comparative Metabolic Stability Assay (Microsomal)

Objective: Quantify the "Metabolic Shield" effect by comparing the Intrinsic Clearance (


) of the fluorinated scaffold vs. a non-fluorinated analog.

Materials:

  • Test Compound: 1-Cyclopropyl-4-fluorobenzene derivative.

  • Reference Compound: 1-Cyclopropyl-4-hydrogenbenzene derivative.

  • Liver Microsomes (Rat or Human) or Plant Microsomes (e.g., Wheat).

  • NADPH Regenerating System.

Procedure:

  • Incubation: Pre-incubate microsomes (0.5 mg protein/mL) with the test compound (1

    
    ) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Take aliquots (50

    
    ) at 
    
    
    
    minutes.
  • Quenching: Immediately add to ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time to determine the elimination rate constant (
    
    
    
    ).
    
    
    
    

Data Interpretation Table:

ParameterNon-Fluorinated Analog1-Cyclopropyl-4-fluorobenzene ScaffoldImpact
Half-life (

)
~15-20 min> 60 min3x Stability Increase
Primary Metabolite p-Phenol (Oxidation)Stable / Minor defluorinationMetabolic Blocking
LogP (Lipophilicity) 2.83.1Enhanced Permeation

References

  • Haufe, G. (2008). Fluorine-containing agrochemicals: An overview of recent developments. ResearchGate.

  • Yu, J., et al. (2024).[1] Total mechano-synthesis of 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde—a pivotal intermediate of pitavastatin. Royal Society of Chemistry / ResearchGate.

  • BenchChem. (2025).[2] A Comparative Guide to the Metabolic Stability of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone Derivatives. BenchChem Technical Notes.

  • PubChem. (2025). Compound Summary: 1-Cyclopropyl-4-fluorobenzene (CAS 18511-60-9). National Library of Medicine.

  • JMPR. (2010).[3] Cyproconazole: Pesticide Residues in Food. FAO/WHO.

Sources

Strategic Functionalization of 1-Cyclopropyl-4-fluorobenzene: A Modular Platform for Metabolically Stable Drug Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

This guide details the synthetic utility of 1-Cyclopropyl-4-fluorobenzene (CPF) as a high-value building block in medicinal chemistry. The CPF moiety offers a unique synergistic advantage: the fluorine atom (


-position) blocks metabolic blocking sites and modulates lipophilicity, while the cyclopropyl group  acts as a rigid, metabolic "shield" superior to isopropyl or ethyl groups.

This application note provides a validated workflow for transforming the inert CPF scaffold into complex bioactive molecules via regioselective halogenation followed by palladium-catalyzed cross-coupling . We prioritize methods that preserve the acid-sensitive cyclopropyl ring while achieving high regiocontrol.

Scientific Rationale: The "Cyclopropyl-Fluorine" Synergy

Metabolic Stability & Bioisosterism

In drug design, replacing flexible alkyl chains (ethyl/isopropyl) with a cyclopropyl group often improves metabolic stability. The C-H bonds in a cyclopropyl ring possess significant


-character (

hybridization), making them shorter (

) and stronger (

) than standard alkane C-H bonds (

). This raises the activation energy for Hydrogen Atom Transfer (HAT) by Cytochrome P450 enzymes, effectively "shielding" the position from oxidative metabolism.
Electronic & Steric Properties
  • Fluorine: Acts as a bioisostere for hydrogen or a hydroxyl group but induces a strong dipole. It deactivates the ring inductively but directs ortho/para via resonance.

  • Cyclopropyl: Acts as a weak

    
    -donor (hyperconjugation) and directs ortho/para.
    
  • Regioselectivity Conflict: In 1-Cyclopropyl-4-fluorobenzene, the positions ortho to the cyclopropyl group are activated by the ring and meta to the fluorine. The positions ortho to the fluorine are deactivated by induction. Therefore, Electrophilic Aromatic Substitution (EAS) is predicted to occur ortho to the cyclopropyl group (Position 2).

MetabolicLogic cluster_0 Metabolic Liability (Standard Alkyl) cluster_1 Metabolic Shield (Cyclopropyl-Fluoro) Ethyl Ethyl-Benzene (Flexible, sp3 C-H) CYP CYP450 Oxidation Ethyl->CYP Low Barrier Metabolite Hydroxylated Metabolite (Inactive) CYP->Metabolite CPF 1-Cyclopropyl-4-fluorobenzene (Rigid, sp2.4 C-H) CYP_Block CYP450 Blocked CPF->CYP_Block High Barrier (106 kcal/mol) Drug Sustained Bioactivity CYP_Block->Drug

Caption: Comparative metabolic stability logic demonstrating the high energy barrier for CYP450 oxidation of the cyclopropyl moiety.

Synthetic Protocols

The following protocols are designed to avoid strong Lewis acids (e.g.,


), which can cause the cyclopropyl ring to open or rearrange.
Protocol A: Regioselective Bromination (HFIP-Mediated)

Objective: Synthesize 2-Bromo-1-cyclopropyl-4-fluorobenzene . Mechanism: Use of Hexafluoroisopropanol (HFIP) as a solvent activates N-Bromosuccinimide (NBS) via hydrogen bonding, enabling bromination under mild conditions without metal catalysts.

Reagents:

  • Substrate: 1-Cyclopropyl-4-fluorobenzene (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (0.5 M concentration)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 1-Cyclopropyl-4-fluorobenzene and a magnetic stir bar.

  • Solvation: Add HFIP to dissolve the substrate. Ensure the system is sealed to prevent solvent evaporation (bp 58°C).

  • Addition: Add NBS portion-wise over 5 minutes at room temperature (25°C). Note: The reaction is slightly exothermic.

  • Reaction: Stir vigorously at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc 95:5) or GC-MS.

    • Checkpoint: The product (2-bromo) should appear as the major peak. The 3-bromo isomer (ortho to Fluorine) is typically <5% due to inductive deactivation.

  • Workup: Dilute with diethyl ether. Wash sequentially with saturated

    
     (to quench excess bromine), saturated 
    
    
    
    , and brine.
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (100% Hexanes).
    

Yield Expectation: 85–92% Data Validation:

  • GC-MS: M+ peak at 214/216 (Br isotope pattern).

  • 1H NMR: Look for the loss of symmetry in the aromatic region. The proton ortho to the cyclopropyl group will shift significantly downfield.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Couple the brominated scaffold to a heteroaryl boronic acid (e.g., Pyridine-3-boronic acid) to generate a "Drug-Like" core.

Reagents:

  • Substrate: 2-Bromo-1-cyclopropyl-4-fluorobenzene (1.0 equiv)

  • Partner: Heteroaryl-boronic acid (1.2 equiv)

  • Catalyst:

    
     (3 mol%) or XPhos Pd G4 (for difficult couplings)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Atmosphere: Purge a reaction vial with Nitrogen or Argon.

  • Loading: Add the bromide substrate, boronic acid, and Palladium catalyst.

  • Solvent System: Add Dioxane and the aqueous base.

  • Thermal Cycle: Heat to 90°C for 12 hours.

    • Critical Note: Do not overheat (>110°C) to avoid potential cyclopropyl ring opening or defluorination side reactions (though rare).

  • Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Dilute with EtOAc and wash with water.

  • Purification: Column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Experimental Workflow Visualization

SyntheticWorkflow Start 1-Cyclopropyl-4-fluorobenzene (Starting Material) Step1 Step 1: Regioselective Bromination (NBS, HFIP, 25°C) Start->Step1  Activation   Intermediate Intermediate: 2-Bromo-1-cyclopropyl-4-fluorobenzene Step1->Intermediate  >95% Regioselectivity   Branch Divergent Functionalization Intermediate->Branch PathA Path A: Suzuki Coupling (Ar-B(OH)2, Pd-Cat) Target: Biaryl Scaffolds Branch->PathA PathB Path B: Buchwald-Hartwig (R-NH2, Pd-Cat) Target: Aminated Ligands Branch->PathB

Caption: Divergent synthesis workflow starting from the regioselective bromination of the CPF core.

Data Summary & Validation Criteria

To ensure the protocol is self-validating, compare your results against these standard parameters.

ParameterSpecificationMethod of Verification
Purity (Intermediate) >98%GC-MS (Area %)
Regioselectivity >20:1 (2-Br vs 3-Br)1H NMR (Integration of aromatic protons)
Cyclopropyl Integrity Intact Ring1H NMR (Multiplets at 0.6–1.0 ppm)
Fluorine Retention Intact C-F Bond19F NMR (Singlet ~ -115 to -120 ppm)
Troubleshooting Guide
  • Issue: Low conversion in bromination.

    • Fix: HFIP quality is critical. Ensure it is dry. If HFIP is unavailable, use Acetonitrile (MeCN) with 5 mol% Iron(III) bromide (

      
      ), but monitor strictly for ring opening.
      
  • Issue: Homocoupling during Suzuki (Biaryl formation).

    • Fix: Degas solvents thoroughly (freeze-pump-thaw) to remove Oxygen.

References

  • Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1][2] Journal of Medicinal Chemistry, 59(19), 8712–8756.[1]

  • Tang, R.-J., Milcent, T., & Crousse, B. (2018).[3] Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930–938.[3]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.

Sources

1-Cyclopropyl-4-fluorobenzene as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-Cyclopropyl-4-fluorobenzene in Medicinal Chemistry

Introduction: The "Privileged" Scaffold

1-Cyclopropyl-4-fluorobenzene (CAS 18511-60-9) represents a high-value building block in modern drug discovery. Its utility stems from the synergistic combination of two "privileged" motifs: the cyclopropyl ring and the fluorine atom.

In medicinal chemistry, this scaffold is rarely the final drug but rather a critical intermediate used to modulate metabolic stability and lipophilicity .

  • The Cyclopropyl Effect: Acts as a bioisostere for alkenes or isopropyl groups but adds conformational rigidity. The Walsh orbitals (sp2-like character) allow for unique electronic communication with the aryl ring.

  • The Fluorine Effect: Blocks the para-position from metabolic oxidation (a common clearance pathway for phenyl rings) while modulating the pKa of neighboring functional groups via inductive effects.

Target Audience: Synthetic chemists and DMPK scientists seeking to optimize lead compounds for metabolic stability (t1/2) and potency.

Chemical Profile & Properties[1][2][3][4]

PropertyData
Chemical Name 1-Cyclopropyl-4-fluorobenzene
CAS Number 18511-60-9
Molecular Formula C9H9F
Molecular Weight 136.17 g/mol
Boiling Point ~174°C (Predicted)
Density 1.03 g/mL
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)
Stability Acid-sensitive (cyclopropyl ring opening); Stable to bases.

Protocol A: High-Purity Synthesis (Suzuki-Miyaura Coupling)

While commercially available, in-house synthesis is often required to introduce isotopically labeled cyclopropyl rings or when specific purity standards are needed. The following protocol utilizes a Palladium-catalyzed cross-coupling optimized for preventing protodeboronation.

Reaction Overview: 1-Bromo-4-fluorobenzene + Cyclopropylboronic acid → 1-Cyclopropyl-4-fluorobenzene

Reagents & Materials:
  • Substrate: 1-Bromo-4-fluorobenzene (1.0 equiv)

  • Coupling Partner: Cyclopropylboronic acid (1.3 equiv) [Note: Use excess due to instability]

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (3 mol%) or Pd(OAc)2/XPhos for difficult substrates.

  • Base: Potassium Phosphate (K3PO4), tribasic (3.0 equiv)

  • Solvent: Toluene/Water (10:1 ratio)

Step-by-Step Procedure:
  • Degassing (Critical): Charge a reaction vial with Toluene and Water. Sparge with Argon for 15 minutes. Oxygen promotes homocoupling and catalyst deactivation.

  • Loading: Under a counter-flow of Argon, add 1-Bromo-4-fluorobenzene (10 mmol), Cyclopropylboronic acid (13 mmol), K3PO4 (30 mmol), and the Pd catalyst.

  • Reaction: Seal the vial/flask. Heat to 90°C with vigorous stirring for 12–16 hours.

    • Checkpoint: Monitor via GC-MS. The cyclopropyl ring is distinct; look for M+ = 136.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water (x2) and brine (x1).

  • Purification: Dry organic layer over Na2SO4, concentrate in vacuo. Purify via flash column chromatography (100% Hexanes).

    • Note: The product is a non-polar oil. It elutes very quickly.

Yield Expectation: 85–92%

Protocol B: Regioselective Functionalization (Nitration)

A common downstream application is converting this block into an aniline derivative. The challenge is the acid sensitivity of the cyclopropyl ring. Strong acids can trigger ring-opening to form n-propylbenzene derivatives.

Strategy: Use controlled nitration conditions. The cyclopropyl group is an activator (ortho/para director), and the fluorine is a deactivator (ortho/para director).

  • Regioselectivity Logic: The electrophile (NO2+) will attack the position ortho to the strongest activator (Cyclopropyl).

  • Target: 4-Cyclopropyl-1-fluoro-2-nitrobenzene.

Step-by-Step Procedure:
  • Preparation: Cool Acetic Anhydride (5 mL per mmol substrate) to -10°C in an ice/salt bath.

  • Acid Addition: Slowly add Fuming Nitric Acid (1.1 equiv) dropwise. Maintain temp < 0°C.

    • Why: Generating acetyl nitrate in situ is milder than H2SO4/HNO3 mixed acid.

  • Substrate Addition: Add 1-Cyclopropyl-4-fluorobenzene (1.0 equiv) dropwise.

  • Reaction: Stir at 0°C for 2 hours. Do NOT let the temperature rise above 10°C, or ring opening will occur.

  • Quench: Pour mixture onto crushed ice/water. Extract with Dichloromethane (DCM).

  • Validation: NMR should show a singlet or doublet (depending on coupling) for the proton ortho to the nitro group, confirming the 2-position substitution.

Visualizing the Science

Diagram 1: Synthesis & Functionalization Workflow

This flowchart illustrates the critical decision points in synthesizing and utilizing the scaffold.

G Start Start: 1-Bromo-4-fluorobenzene Suzuki Suzuki Coupling (Pd(dppf)Cl2, 90°C) Start->Suzuki + Cyclopropylboronic acid Product 1-Cyclopropyl-4-fluorobenzene (The Scaffold) Suzuki->Product Nitration Nitration (-10°C) (Acetyl Nitrate) Product->Nitration Controlled Cond. RingOpen Ring Opening (Acid catalyzed failure) Product->RingOpen Temp > 20°C / H2SO4 Target 4-Cyclopropyl-1-fluoro-2-nitrobenzene (Drug Precursor) Nitration->Target Regioselective

Figure 1: Synthetic workflow from halide precursor to functionalized nitro-intermediate, highlighting the critical temperature control required to preserve the cyclopropyl ring.

Diagram 2: Metabolic Rationale (SAR)

Why use this building block? The diagram below explains the Structure-Activity Relationship (SAR) logic.

SAR Scaffold 1-Cyclopropyl-4-fluorobenzene F_Atom Fluorine (C-4) Scaffold->F_Atom C_Ring Cyclopropyl (C-1) Scaffold->C_Ring Effect1 Blocks Para-Oxidation (Extends t1/2) F_Atom->Effect1 Effect3 Sigma-Hole / Lipophilicity F_Atom->Effect3 Effect2 Rigid Bioisostere (vs. Isopropyl) C_Ring->Effect2 C_Ring->Effect3

Figure 2: Medicinal Chemistry Rationale. The scaffold is designed to block metabolic clearance sites while maintaining specific steric and electronic properties.

References

  • Suzuki-Miyaura Coupling of Cyclopropylboronic Acids: Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: a convenient reagent for the construction of cyclopropanes. Tetrahedron Letters, 43(39), 6987-6990.

  • The Cyclopropyl Group in Medicinal Chemistry: Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.

  • Nitration of Cyclopropylbenzenes: Shabarov, Y. S., et al. (1970). Nitration of cyclopropylbenzene and its derivatives. Journal of Organic Chemistry (USSR), 6, 1772. (Classic mechanism reference).
  • Properties and Safety Data: PubChem Compound Summary for CID 13627885 (1-Cyclopropyl-4-fluorobenzene).

Troubleshooting & Optimization

Catalyst selection for cross-coupling of 1-Cyclopropyl-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Advanced Organometallic Chemistry. I am Dr. Aris, your Senior Application Scientist.

You are inquiring about the cross-coupling of 1-Cyclopropyl-4-fluorobenzene . This request typically arises from two distinct experimental intents. To provide the correct catalyst recommendation, we must first diagnose the specific transformation you are attempting, as the C–F bond is notoriously inert compared to C–Br or C–I bonds, and the cyclopropyl ring is sensitive to radical ring-opening.

Part 1: Diagnostic & Triage

Please identify your experimental goal from the scenarios below.

Scenario A: You want to functionalize the benzene ring (C–H Activation)
  • Goal: You want to attach an aryl or alkyl group to the 1-Cyclopropyl-4-fluorobenzene scaffold, retaining the Fluorine and Cyclopropyl groups.

  • Challenge: Standard Suzuki/Stille catalysts will not work because there is no active leaving group (Br, I, OTf). You must use C–H Activation .

  • Target Position: The reaction will occur ortho to the Fluorine (the most acidic C–H bond).

Scenario B: You want to replace the Fluorine atom (C–F Activation)
  • Goal: You want to swap the Fluorine for another group (e.g., amine, aryl).

  • Challenge: The C–F bond energy (~115 kcal/mol) is too high for Palladium. You must use Nickel (Ni) or specialized nucleophilic aromatic substitution (

    
    ) conditions, though the cyclopropyl group is only weakly activating.
    
Scenario C: You are trying to SYNTHESIZE this molecule
  • Goal: You are trying to couple 1-bromo-4-fluorobenzene with a cyclopropyl reagent.

  • Status: If this is your goal, STOP . You are asking about the synthesis of the substrate, not the coupling of the substrate. Refer to the "Reverse Synthesis" note at the end of this guide.

Part 2: Catalyst Selection Guide

Workflow 1: C–H Arylation (Functionalizing the Ring)

For coupling 1-Cyclopropyl-4-fluorobenzene with Aryl Halides.

The Problem: The substrate lacks a leaving group. The Solution: Palladium-catalyzed Concerted Metalation-Deprotonation (CMD).[1] The Fluorine atom acts as a Directing Group (DG) by acidifying the ortho-proton.

ComponentRecommendationTechnical Rationale
Pre-catalyst Pd(OAc)₂ (5–10 mol%)Acetate is crucial for the CMD mechanism; it acts as an internal base to shuttle the proton.
Ligand DavePhos or SPhos Electron-rich, bulky Buchwald ligands facilitate the oxidative addition of the coupling partner (the aryl halide) and stabilize the Pd species.
Additive (Critical) Pivalic Acid (PivOH) (30 mol%)Essential. Acts as a proton shuttle, lowering the energy barrier for C–H cleavage ortho to the Fluorine.
Base K₂CO₃ or Cs₂CO₃ Anhydrous carbonate bases regenerate the pivalate. Avoid strong alkoxides which may cause side reactions.
Solvent DMAc or t-Amyl Alcohol High boiling point polar solvents are required (100–120°C).

Protocol:

  • Charge tube with Pd(OAc)₂ (5 mol%), Ligand (10 mol%), K₂CO₃ (2 equiv), and PivOH (0.3 equiv).

  • Add 1-Cyclopropyl-4-fluorobenzene (1 equiv) and Aryl Bromide (1.2 equiv).

  • Add DMAc (0.2 M).

  • Heat to 110°C for 16 hours.

  • Troubleshooting: If conversion is low, switch to Pd(OPiv)₂ pre-catalyst to bypass the acetate-pivalate exchange step.

Workflow 2: C–F Activation (Replacing the Fluorine)

For coupling 1-Cyclopropyl-4-fluorobenzene with Grignards or Boronic Acids.

The Problem: Pd(0) cannot oxidatively add to the C–F bond under standard conditions. The Solution: Nickel(0) catalysis using N-Heterocyclic Carbenes (NHC) or electron-rich phosphines.

ComponentRecommendationTechnical Rationale
Catalyst Ni(COD)₂ (10 mol%)Nickel is smaller and more nucleophilic than Pd, allowing closer approach to the C–F bond for oxidative addition.
Ligand ICy (1,3-Dicyclohexylimidazol-2-ylidene) or PCy₃ Highly electron-donating ligands increase electron density on Ni, facilitating the difficult oxidative addition into C–F.
Nucleophile Aryl-MgBr (Grignard)Kumada coupling is preferred for C–F activation. Suzuki (Boronic acid) is significantly harder and requires Zr/Ni co-catalysis.
Solvent THF or Toluene Non-polar/ethereal solvents stabilize the Ni-Grignard species.

Critical Warning (Cyclopropyl Ring Opening): Avoid radical precursors or Single Electron Transfer (SET) conditions (common with Fe or Co catalysts). The cyclopropyl methyl radical opens extremely fast (


). Ni(0)/NHC pathways generally proceed via 2-electron oxidative addition, preserving the ring. 

Part 3: Mechanism & Logic Visualization

The following diagram illustrates the decision logic and the mechanism for the recommended C–H activation pathway (CMD), highlighting the role of the Fluorine atom.

G Start Substrate: 1-Cyclopropyl-4-fluorobenzene Decision Target Transformation? Start->Decision Path_CH Functionalize Ring (Retain F) Decision->Path_CH Add Aryl Group Path_CF Replace Fluorine (C-F Activation) Decision->Path_CF Swap F Atom Mech_CH Mechanism: Concerted Metalation-Deprotonation (CMD) Path_CH->Mech_CH Mech_CF Mechanism: Ni-Catalyzed Oxidative Addition Path_CF->Mech_CF Key_Step_CH Key Step: F-atom acidifies ortho-proton. PivOH shuttles H to Catalyst. Mech_CH->Key_Step_CH Key_Step_CF Key Step: Electron-rich Ni(0) inserts into C-F. Requires Grignard nucleophile. Mech_CF->Key_Step_CF

Caption: Decision matrix for catalyst selection based on user intent (C-H vs. C-F activation).

Part 4: Troubleshooting & FAQs

Q1: I am using Pd(PPh₃)₄ and nothing is happening. Why? A: Triphenylphosphine is too electron-neutral and bulky to facilitate C–H activation, and Pd(0) will absolutely not touch the C–F bond.

  • Fix: Switch to Pd(OAc)₂/PivOH for C–H activation. The acetate/pivalate anion is not just a counterion; it is a chemically active participant in breaking the C–H bond.

Q2: Can I use standard Suzuki conditions (Boronic Acid + Base)? A: Only if you are doing C–H activation (Workflow 1). If you are trying to replace the Fluorine (Workflow 2), Boronic acids are generally too weak. You would need to switch to Kumada conditions (Grignard reagents) with a Nickel catalyst.

Q3: My cyclopropyl ring is opening/decomposing. A: This suggests a radical pathway.

  • Are you using a photoredox catalyst? (Stop, these generate radicals).

  • Are you using high temperatures (>140°C)? (Lower to 100°C).

  • Check your solvent: Ensure it is degassed. Oxygen can promote radical formation which attacks the strained ring.

Q4: "Reverse Synthesis" - I actually want to MAKE 1-Cyclopropyl-4-fluorobenzene. A: If you are starting with 1-chloro-4-fluorobenzene and want to add the cyclopropyl group:

  • Do NOT use Cyclopropylboronic acid: It is unstable and undergoes protodeboronation.

  • Use: Potassium Cyclopropyltrifluoroborate (

    
    ).
    
  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) or cataCXium A .

  • Conditions: CPME/H₂O (10:1), K₂CO₃, 100°C. (Reference: Molander et al.).[2]

References

  • Molander, G. A., & Gormisky, P. E. (2008).[3] Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides.[2][3] The Journal of Organic Chemistry, 73(19), 7481–7485. Link

  • Lafrance, M., & Fagnou, K. (2006). Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle and a Key Element in Catalyst Design. Journal of the American Chemical Society, 128(51), 16496–16497. Link

  • Tobisu, M., & Chatani, N. (2016). Cross-Couplings Using C–O, C–N, and C–F Bond Cleavage. Accounts of Chemical Research, 48(6), 1717–1726. Link

  • Xu, H., et al. (2016). Nickel-Catalyzed C–F Bond Activation.[4] Chemical Reviews, 116(21), 13165–13264. Link

Sources

Overcoming solubility issues of 1-Cyclopropyl-4-fluorobenzene in reactions

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Overcoming Solubility Challenges with 1-Cyclopropyl-4-fluorobenzene

Executive Summary & Compound Profile

Target Compound: 1-Cyclopropyl-4-fluorobenzene CAS Registry: 18511-60-9 (Note: The inquiry cited CAS 60699-96-9; however, 18511-60-9 is the standard industry registry for this specific structure. Please verify your Certificate of Analysis). Physicochemical Profile:

  • Nature: Highly lipophilic, non-polar fluorinated hydrocarbon.

  • LogP (Predicted): ~3.0 – 3.5 (High lipophilicity).

  • Water Solubility: Negligible (< 0.1 mg/mL).

  • Key Challenge: This compound acts as a "grease" in polar reaction media. It resists solvation in standard polar aprotic solvents (like DMSO, DMF) at low temperatures and forms immiscible oil layers in aqueous biphasic systems, leading to kinetic stalling.

This guide addresses the three most common solubility-driven failure modes: Phase Separation (Oiling Out) , Precipitation at Low Temperature , and Poor Mass Transfer in Aqueous Systems .

Troubleshooting Module: Solvent Engineering

The Problem: Standard screening often fails because researchers attempt to force the compound into polar solvents required for specific reagents (e.g., nucleophiles, oxidants).

The Solution: Use Amphiphilic Co-Solvent Systems or Green Lipophilic Alternatives . Do not rely solely on dielectric constants; consider the miscibility window.

Solvent Compatibility Matrix
Solvent ClassSuitabilityTechnical Notes
Chlorinated (DCM, DCE) Excellent Ideal for homogenous phase, but limited boiling point range.
Ethers (THF, 2-MeTHF) Excellent 2-MeTHF is the superior choice. It has higher lipophilicity than THF, ensuring better solvation of the cyclopropyl motif while remaining miscible with many polar reagents.
Aromatics (Toluene) Good Good solubility, but may compete in radical or electrophilic reactions.
Polar Aprotic (DMSO, DMF) Poor The compound often "oils out" upon addition. Requires heating >60°C or a co-solvent.
Protic (MeOH, Water) Incompatible strictly non-solvent. Requires surfactant or PTC.

Expert Protocol: The "Inverse Addition" Technique Standard addition (Solid/Oil into Solvent) often clumps.

  • Dissolve 1-Cyclopropyl-4-fluorobenzene in a minimal volume of a "Bridge Solvent" (e.g., THF or DCM).

  • Add this concentrated solution dropwise into the bulk reaction solvent (e.g., DMF) while stirring rapidly.

  • This creates a supersaturated dispersion rather than large immiscible droplets.

Troubleshooting Module: Biphasic Reactions & Phase Transfer Catalysis (PTC)

The Problem: Many reactions (e.g., oxidations, alkylations) use aqueous inorganic reagents (NaOH, KMnO4). Your compound stays in the organic layer; the reagent stays in the water. Reaction rate ≈ 0.

The Solution: Phase Transfer Catalysis (PTC) .[1] A PTC agent transports the reactive anion from the aqueous phase into the organic phase where your substrate resides.

Decision Tree: Selecting the Right PTC

PTC_Selection Start Select PTC for 1-Cyclopropyl-4-fluorobenzene ReactionType Reaction Type? Start->ReactionType Base_Cat Base-Mediated (Alkylation/Elimination) ReactionType->Base_Cat Oxidation Oxidation (KMnO4/NaOCl) ReactionType->Oxidation Nu_Sub Nucleophilic Substitution (SNAr/Displacement) ReactionType->Nu_Sub TBAB Tetrabutylammonium Bromide (TBAB) Base_Cat->TBAB Standard Aliquat Aliquat 336 (Methyltrioctylammonium chloride) Oxidation->Aliquat Lipophilic Anion Nu_Sub->TBAB Cost Effective Crown 18-Crown-6 (For K+ salts) Nu_Sub->Crown High Reactivity

Caption: Selection logic for Phase Transfer Catalysts based on reaction class. Green nodes indicate recommended starting points.

Protocol: Optimized Biphasic Reaction

  • Organic Phase: Dissolve 1-Cyclopropyl-4-fluorobenzene in Toluene or 2-MeTHF (3-5 volumes).

  • Aqueous Phase: Prepare reagent solution (e.g., 30% NaOH).

  • Catalyst: Add TBAB (5 mol%) or Aliquat 336 (2 mol%) .

  • Agitation: High-shear stirring (>800 RPM) is critical to maximize interfacial area.

  • Temperature: Heat to 50-60°C if stability permits; the phase transfer rate increases significantly with temperature.

Troubleshooting Module: Micellar Catalysis (The "Green" Solution)

The Problem: You need to run a reaction in water (or mostly water) due to enzyme or specific reagent requirements, but the substrate floats on top.

The Solution: Surfactant-Mediated Chemistry . Use amphiphilic surfactants to create nanoreactors (micelles) that solubilize the lipophilic fluorobenzene inside water.

Recommended Surfactant: TPGS-750-M (2 wt% in water).

  • Why: It forms lipophilic cores that perfectly host the cyclopropyl-fluorobenzene molecule, allowing reactions like Suzuki-Miyaura couplings to proceed in water at room temperature.

Workflow:

  • Prepare a 2 wt% solution of TPGS-750-M in degassed water.

  • Add 1-Cyclopropyl-4-fluorobenzene (it will initially form oil droplets).

  • Stir for 10-15 minutes. The solution should turn from biphasic to a milky emulsion (stable micellar suspension).

  • Add catalyst and coupling partner.[2][3]

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turns cloudy and separates upon cooling. Is my reaction ruined?

  • Answer: Likely not.[2] This is "oiling out" due to the temperature dependence of solubility. The cyclopropyl group crystallizes poorly.

    • Fix: Re-heat to solubilize for sampling. For workup, add a lipophilic solvent (Hexane or MTBE) to fully extract the product from the oil phase.

Q2: I am trying to do a lithiation (Metalation) at -78°C in THF, but the substrate precipitates.

  • Answer: 1-Cyclopropyl-4-fluorobenzene has limited solubility in pure THF at cryogenic temperatures.

    • Fix: Use a Trapp Mixture (THF:Ether:Pentane 4:1:1) which maintains solubility at lower temperatures better than pure THF. Alternatively, start at -40°C if regioselectivity permits.

Q3: Can I use Ethanol as a solvent?

  • Answer: Only at reflux. At room temperature, the solubility is likely too low for stoichiometric reactions. Ethanol/THF (1:1) mixtures are a better compromise if a protic environment is needed.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10008, Fluorobenzene Derivatives. Retrieved from [Link]

  • Lipshutz, B. H., & Ghorai, S. (2011). Transition-Metal-Catalyzed Cross-Couplings Enabled by the Amphiphile TPGS-750-M. Aldrichimica Acta.
  • Starks, C. M. (1971). Phase-transfer catalysis.[1][4] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society. (Foundational text on PTC mechanisms).

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Source for solvent polarity and solubility parameters).

Sources

Validation & Comparative

1-Cyclopropyl-4-fluorobenzene vs. other fluorinated benzene analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 1-Cyclopropyl-4-fluorobenzene vs. Fluorinated Benzene Analogs

Executive Summary

1-Cyclopropyl-4-fluorobenzene (CAS 18511-60-9) represents a strategic scaffold in medicinal chemistry, functioning as a metabolically stable bioisostere of 1-isopropyl-4-fluorobenzene .[1] While the isopropyl group is prone to rapid benzylic oxidation, the cyclopropyl moiety offers increased rigidity, reduced lipophilicity (LogP), and enhanced metabolic resistance, all while maintaining a similar steric volume. The addition of the para-fluorine atom further stabilizes the phenyl ring against Cytochrome P450-mediated oxidation at the 4-position, creating a "dual-armored" motif ideal for extending half-life in drug candidates.[1]

Physicochemical Profile & Comparison

The following table contrasts 1-Cyclopropyl-4-fluorobenzene with its direct steric analog (Isopropyl) and the parent scaffold (Fluorobenzene).

Property1-Cyclopropyl-4-fluorobenzene 1-Isopropyl-4-fluorobenzene Fluorobenzene
Structure Phenyl ring substituted with Cyclopropyl (C1) and Fluorine (C4)Phenyl ring substituted with Isopropyl (C1) and Fluorine (C4)Monosubstituted Benzene (F)
CAS Number 18511-60-9403-39-4462-06-6
Molecular Weight 136.17 g/mol 138.18 g/mol 96.10 g/mol
Steric Volume Rigid, planar (C-C-C angle 60°)Flexible, rotatable (C-C-C angle ~109.5°)Low
LogP (Est.) ~2.9 – 3.0 (Lower Lipophilicity)~3.4 – 3.5 (Higher Lipophilicity)~2.2
Metabolic Liability Low. Ring opening is slow; para-position blocked by F.High. Rapid benzylic hydroxylation (tertiary C-H).[1]Medium. Para-position vulnerable to oxidation.[1]
Electronic Effect Cyclopropyl is a weak electron donor (pseudo-conjugation).[1]Isopropyl is a weak electron donor (inductive).[1]Fluorine is electron-withdrawing (inductive).[1]

Key Insight: The "Cyclopropyl Effect" typically lowers LogP by ~0.4–0.5 units compared to an isopropyl group.[1] This reduction is critical in drug design to improve solubility and reduce non-specific binding while retaining the hydrophobic bulk necessary for receptor fit.[1]

Metabolic Stability & Mechanism[2][3][4]

The primary advantage of the cyclopropyl analog is its resistance to oxidative metabolism.

  • Isopropyl Failure Mode: The methine C-H bond in the isopropyl group is benzylic and tertiary, making it an exceptionally low-energy target for CYP450 enzymes. This leads to rapid hydroxylation, followed by elimination or further degradation.[1]

  • Cyclopropyl Resilience: The C-H bonds in the cyclopropyl ring possess higher bond dissociation energy (BDE ~106 kcal/mol) compared to the benzylic isopropyl C-H (~89 kcal/mol). Additionally, the para-fluorine atom blocks the most reactive site on the aromatic ring, forcing enzymes to attack the much harder-to-oxidize meta-positions or the cyclopropyl ring itself.

Diagram 1: Metabolic Fate Comparison

This diagram illustrates the divergent metabolic pathways of the two analogs.

MetabolicFate cluster_0 High Clearance Pathway (Isopropyl) cluster_1 High Stability Pathway (Cyclopropyl) Iso 1-Isopropyl-4-fluorobenzene Iso_Int Benzylic Radical (Stabilized) Iso->Iso_Int CYP450 (H-abstraction) Iso_Prod Tertiary Alcohol (Rapid Elimination) Iso_Int->Iso_Prod OH Rebound Cyc 1-Cyclopropyl-4-fluorobenzene Cyc_Meta Meta-Hydroxylation (Minor) Cyc->Cyc_Meta CYP450 (Hard Oxidation) Cyc_Ring Ring Opening (Very Slow) Cyc->Cyc_Ring CYP450 (High BDE Barrier) Stable Excreted Unchanged (High %) Cyc->Stable Major Route

Figure 1: Comparative metabolic pathways showing the high stability of the cyclopropyl scaffold versus the rapid benzylic oxidation of the isopropyl analog.

Synthetic Protocol: Suzuki-Miyaura Coupling[1]

The most robust method for synthesizing 1-Cyclopropyl-4-fluorobenzene is via palladium-catalyzed cross-coupling.[1] This method avoids the harsh conditions of Grignard reagents and tolerates other functional groups if present.[1]

Reaction: 1-Bromo-4-fluorobenzene + Cyclopropylboronic acid → 1-Cyclopropyl-4-fluorobenzene[1]

Step-by-Step Methodology
  • Reagents:

    • Substrate: 1-Bromo-4-fluorobenzene (1.0 equiv)

    • Coupling Partner: Cyclopropylboronic acid (1.2 – 1.5 equiv)

    • Catalyst: Pd(OAc)₂ (5 mol%) + Tricyclohexylphosphine (PCy₃) or XPhos (10 mol%)

    • Base: K₃PO₄ (3.0 equiv)

    • Solvent: Toluene/Water (20:1 ratio)

  • Procedure:

    • Step 1: Charge a reaction vial with 1-bromo-4-fluorobenzene, cyclopropylboronic acid, K₃PO₄, and the phosphine ligand.

    • Step 2: Add the solvent system (Toluene/Water) and degas the mixture by bubbling Nitrogen for 10 minutes (Critical to prevent homocoupling).

    • Step 3: Add Pd(OAc)₂ rapidly under a stream of Nitrogen.[1] Seal the vessel.

    • Step 4: Heat to 100°C with vigorous stirring for 12–16 hours.

    • Step 5: Cool to room temperature. Dilute with Ethyl Acetate and wash with water.[1]

    • Step 6: Dry organic layer over MgSO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Diagram 2: Synthetic Workflow

Synthesis Start Start: 1-Bromo-4-fluorobenzene Reagents Add: Cyclopropylboronic acid (1.5 eq) K3PO4 (3.0 eq) Ligand: PCy3 or XPhos Start->Reagents Degas Degas: N2 Bubbling (10 min) Prevents Homocoupling Reagents->Degas Cat Add Catalyst: Pd(OAc)2 (5 mol%) Degas->Cat Heat Reaction: 100°C, 16 Hours Toluene/H2O Cat->Heat Workup Workup: Extract w/ EtOAc Silica Purification Heat->Workup Product Final Product: 1-Cyclopropyl-4-fluorobenzene Workup->Product

Figure 2: Optimized Suzuki-Miyaura cross-coupling workflow for the synthesis of 1-Cyclopropyl-4-fluorobenzene.

References

  • Talele, T. T. (2016).[1][2] "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[1][2] Journal of Medicinal Chemistry. Link

  • Wallace, D. J., & Chen, C. (2002).[3] "Cyclopropylboronic acid: Synthesis and Suzuki cross-coupling reactions." Tetrahedron Letters. Link

  • Barnes-Seeman, D. (2016).[1] "The Role of Fluorine in Medicinal Chemistry." ACS Medicinal Chemistry Letters. Link

  • Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. (Discusses LogP comparison of small rings). Link

  • PubChem Compound Summary. (2024). "1-Fluoro-4-isopropylbenzene (CAS 403-39-4)."[1][4] National Center for Biotechnology Information.[1] Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropyl-4-fluorobenzene
Reactant of Route 2
Reactant of Route 2
1-Cyclopropyl-4-fluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.